molecular formula C14H17NO4 B1451734 tert-butyl N-[2-(hydroxymethyl)-1-benzofuran-5-yl]carbamate CAS No. 1092352-63-0

tert-butyl N-[2-(hydroxymethyl)-1-benzofuran-5-yl]carbamate

Cat. No. B1451734
CAS RN: 1092352-63-0
M. Wt: 263.29 g/mol
InChI Key: RHNYRFCBBWKEPV-UHFFFAOYSA-N
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Description

Compounds like “tert-butyl N-[2-(hydroxymethyl)-1-benzofuran-5-yl]carbamate” belong to the class of organic compounds known as carbamates . These are organic compounds containing the carbamate group, CONH2 .


Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of an amine with an isocyanate to form a carbamate . The specific synthesis process for “tert-butyl N-[2-(hydroxymethyl)-1-benzofuran-5-yl]carbamate” would depend on the starting materials and reaction conditions.


Chemical Reactions Analysis

Carbamates are known to undergo various chemical reactions. For example, they can be hydrolyzed to form amines and carbon dioxide . The specific reactions that “tert-butyl N-[2-(hydroxymethyl)-1-benzofuran-5-yl]carbamate” undergoes would depend on the reaction conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability . These properties can be determined experimentally or predicted using computational methods .

Scientific Research Applications

Enantioselective Synthesis and Organic Synthesis

Research highlights the significance of tert-butyl N-[2-(hydroxymethyl)-1-benzofuran-5-yl]carbamate and related derivatives in the enantioselective synthesis of compounds and as intermediates in organic synthesis. These compounds serve as key intermediates for creating potent pharmacologically active molecules and other specialized chemical entities. For instance, an efficient enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, utilized iodolactamization as a pivotal step, underscoring the compound's role in the synthesis of CCR2 antagonists (Campbell et al., 2009).

Chemoselective Transformations

Another area of application involves chemoselective transformations where tert-butyl N-[2-(hydroxymethyl)-1-benzofuran-5-yl]carbamate derivatives facilitate the conversion of amino protecting groups. This was demonstrated in the synthesis of N-tert-butyldimethylsilyloxycarbonyl group (silyl carbamate) from commonly used amino protecting groups, illustrating the compound's utility in modifying amino groups for further chemical transformations (Sakaitani & Ohfune, 1990).

Antioxidant Activity and Electroluminescence

Further investigations reveal the compound's potential in studying antioxidant activity and applications in organic electroluminescence. For example, research into 5,7-di-tert-butyl-3-aryl-3H-benzofuran-2-ones, which possess abstractable benzylic C-H hydrogens, explores their antioxidant capabilities through fluorescence quenching studies. This elucidates the compound's role in developing antioxidant strategies (Lundgren et al., 2006). Additionally, the synthesis of linear benzofuran trimers, derived from precursor molecules similar to tert-butyl N-[2-(hydroxymethyl)-1-benzofuran-5-yl]carbamate, has been explored for their potential in organic electroluminescence (OEL), aiming to achieve blue emission and optimize solubility and aggregation properties in solid-state applications (Anderson et al., 2004).

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Carbamates can be harmful if inhaled, ingested, or come into contact with the skin . They can also be harmful to the environment .

Future Directions

The future directions for research on “tert-butyl N-[2-(hydroxymethyl)-1-benzofuran-5-yl]carbamate” would depend on its potential applications. For example, if it has medicinal properties, it could be studied for its potential use in treating diseases .

properties

IUPAC Name

tert-butyl N-[2-(hydroxymethyl)-1-benzofuran-5-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(2,3)19-13(17)15-10-4-5-12-9(6-10)7-11(8-16)18-12/h4-7,16H,8H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNYRFCBBWKEPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)OC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[2-(hydroxymethyl)-1-benzofuran-5-yl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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